molecular formula C14H16F3NO4 B1337380 (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid CAS No. 205445-54-1

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No. B1337380
M. Wt: 319.28 g/mol
InChI Key: CWPLICWOIFEQMR-JTQLQIEISA-N
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Description

The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a chiral molecule that is likely to be of interest in the field of medicinal chemistry and organic synthesis due to its structural features, which include a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related Boc-protected amino acids typically involves multi-step procedures starting from readily available starting materials. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, was achieved through esterification, amine protection, and thiol protection, with an overall yield of 67% . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives involved a Mitsunobu reaction, which is a common method for creating new carbon-heteroatom bonds . These methods could potentially be adapted for the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be complex, and their conformational preferences are important for their biological activity and their utility in peptide synthesis. For example, the incorporation of perfluoro-tert-butyl 4-hydroxyproline into peptides resulted in distinct conformational preferences, which were sensitively detected by 19F NMR . The trifluorophenyl group in the compound of interest is likely to influence its molecular conformation and could be studied using similar spectroscopic techniques.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo various chemical reactions. The Boc group itself is a common protecting group for amines that can be removed under acidic conditions, allowing for further functionalization of the amino group . The presence of a diazo group in related compounds suggests potential for metal-catalyzed reactions, such as those mediated by silver trifluoroacetate . These reactions could be relevant for the compound if it were to be used in complex synthetic sequences.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by their functional groups and molecular structure. For example, the tert-butoxycarbonyl group increases steric bulk, affecting solubility and reactivity . The trifluorophenyl group is likely to contribute to the acidity of the propanoic acid moiety and could affect the compound's lipophilicity, which is important for its potential medicinal applications. The exact properties of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid would need to be determined experimentally, but insights from related compounds suggest it would have unique characteristics suitable for further study.

Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

The compound is involved in asymmetric synthesis processes, particularly in the preparation of pharmacophores, like beta-amino acid derivatives. The enantiomerically enriched forms are achieved through techniques such as asymmetric hydrogenation of enamine esters, highlighting the compound's importance in producing enantiomerically pure substances for pharmaceutical applications (Kubryk & Hansen, 2006).

Polymer Synthesis

This chemical plays a pivotal role in the development of novel polymers. The synthesis of amino acid-based polyacetylenes, employing derivatives of this compound, has been explored. These studies focus on understanding the properties of the formed polymers, opening up possibilities for creating materials with specific, desirable properties (Gao, Sanda, & Masuda, 2003).

Building Blocks in Chemical Synthesis

The compound serves as a building block in chemical syntheses, particularly in creating complex molecular structures. It's used in synthesizing various derivatives, including N-Boc protected amino esters, showcasing its versatility and importance in complex organic synthesis procedures (Kubryk & Hansen, 2006).

Chiral Monomer Precursor

It's utilized in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. The process involves intricate steps, including regioselective attack and tosylation, signifying the compound's critical role in developing specific, structured polymers (Gómez, Orgueira, & Varela, 2003).

Peptide Synthesis

It's actively used in peptide synthesis as a protected amino acid. The protection and deprotection of amino groups are crucial steps in peptide synthesis, and this compound provides stability against racemization, making it a valuable reagent in this domain (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Pharmaceutical Intermediates

It serves as an intermediate in the synthesis of natural products and pharmaceuticals. The compound's role in synthesizing intermediates like (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key component of the vitamin Biotin, underlines its importance in medicinal chemistry (Qin et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if inhaled, swallowed, or in contact with skin . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPLICWOIFEQMR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427322
Record name N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

CAS RN

205445-54-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3,4,5-trifluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205445-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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